Tris[bis(trimethylsilyl)amino]scandium

Vapor Deposition Precursor MOCVD Volatility Screening

Tris[bis(trimethylsilyl)amino]scandium, Sc[N(SiMe₃)₂]₃, is a homoleptic scandium(III) amide complex in which the metal center is coordinatively unsaturated with a formal trigonal planar geometry in the gas phase. It belongs to the broader class of metal bis(trimethylsilyl)amides (M(HMDS)₃), first prepared via salt metathesis from ScCl₃ and LiN(SiMe₃)₂.

Molecular Formula C18H54N3ScSi6
Molecular Weight 526.1 g/mol
CAS No. 37512-28-0
Cat. No. B1598865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[bis(trimethylsilyl)amino]scandium
CAS37512-28-0
Molecular FormulaC18H54N3ScSi6
Molecular Weight526.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sc+3]
InChIInChI=1S/3C6H18NSi2.Sc/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyVVKVYZMGNYLTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris[bis(trimethylsilyl)amino]scandium (CAS 37512-28-0): A Homoleptic Three-Coordinate Scandium Amide for Vapor Deposition and Low-Valent Synthesis


Tris[bis(trimethylsilyl)amino]scandium, Sc[N(SiMe₃)₂]₃, is a homoleptic scandium(III) amide complex in which the metal center is coordinatively unsaturated with a formal trigonal planar geometry in the gas phase [1]. It belongs to the broader class of metal bis(trimethylsilyl)amides (M(HMDS)₃), first prepared via salt metathesis from ScCl₃ and LiN(SiMe₃)₂ [2]. Its sterically demanding, lipophilic ligand sphere confers solubility in non-polar organic solvents and notable volatility, making it a candidate precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of scandium-containing thin films [3].

Why Scandium HMDS Cannot Be Replaced with Yttrium or Lanthanide Homologs in Critical Applications


Despite sharing the HMDS ligand set, the tris(amide) complexes of scandium, yttrium, and the lanthanides exhibit fundamentally different structural chemistry, volatility, and redox behavior. Scandium's smaller ionic radius (0.745 Å for six-coordinate Sc³⁺ vs. 0.900 Å for Y³⁺) drives shorter Sc–N bond lengths, altered ligand dynamics, and distinct thermal properties [1]. Critically, the reduction chemistry of Sc[N(SiMe₃)₂]₃ under N₂ follows a pathway that is not accessible to Y or lanthanide analogs, directly impacting its utility in low-valent synthesis [2]. These differences mean that direct substitution can lead to failed deposition processes, unexpected reaction outcomes, or complete loss of catalytic activity.

Quantitative Differentiation Evidence for Tris[bis(trimethylsilyl)amino]scandium Against In-Class Alternatives


Melting Point Depression Relative to Yttrium Analog: A Proxy for Enhanced Volatility

Sc(HMDS)₃ melts at 172–174 °C, which is 6–12 °C lower than the yttrium analog Y(HMDS)₃ (180–184 °C) [1]. While direct vapor pressure data for Sc(HMDS)₃ are scarce, lower melting points in this homologous series correlate with weaker lattice energies and enhanced vapor transport, a critical attribute for CVD/ALD precursor selection [2].

Vapor Deposition Precursor MOCVD Volatility Screening

Gas-Phase Planar ScN₃ Skeleton: Structural Contrast with Solid-State Pyramidal Geometry of Lanthanide Congeners

Gas-phase electron diffraction at ~450 K reveals that Sc[N(SiMe₃)₂]₃ possesses an essentially planar ScN₃ skeleton (∠N–Sc–N = 119.5(1.5)°) with D₃ symmetry [1]. In contrast, the solid-state crystal structure of the same compound is pyramidal, an effect attributed to crystal packing forces [1]. Lanthanide analogs such as Sm[N(SiMe₃)₂]₃ and Nd[N(SiMe₃)₂]₃ adopt inherently pyramidal geometries even in isolation due to agostic β-Si–C interactions facilitated by larger metal radii [2]. The Sc–N bond length of 2.02(3) Å is significantly shorter than the Nd–N distance of ~2.29 Å reported for Nd[N(SiMe₃)₂]₃ [3].

Molecular Structure Electron Diffraction Coordination Geometry

Divergent N₂ Reduction Chemistry: Sc/HMDS Avoids Dinitrogen Trapping Seen with Y and Lanthanide Analogs

Reduction of Sc(NR₂)₃ (R = SiMe₃) with potassium in the presence of cryptand yields the crystallographically characterized Sc²⁺ anion [Sc(NR₂)₃]⁻ under N₂ without formation of isolable reduced dinitrogen species [1]. This contrasts sharply with analogous reductions of Ln(NR₂)₃ (Ln = Y, lanthanides), which under the same conditions trap N₂ to form isolable (N₂)²⁻ or (N₂)³⁻ bridged complexes [1]. The EPR spectrum of the Sc product exhibits an eight-line pattern from the I = 7/2 ⁴⁵Sc nucleus, confirming the +2 oxidation state [1].

Low-Valent Synthesis Reduction Chemistry Dinitrogen Activation

Qualitative Volatility Advantage Over Chromium and Iron Congeners

Within the first-row transition metal HMDS series, Sc(HMDS)₃ (m.p. 172–174 °C) and V(HMDS)₃ (m.p. 174–176 °C) exhibit higher melting points than Cr(HMDS)₃ (m.p. 120 °C, sublimes 110 °C/0.5 mmHg) and Fe(HMDS)₂ [1]. While Cr(HMDS)₃ sublimes readily, its thermal lability and paramagnetism (S = 3/2) introduce complications for deposition processes requiring diamagnetic or redox-inert precursors [1]. Sc(HMDS)₃ is diamagnetic (S = 0), offering a cleaner thermal decomposition profile [2].

Thermal Stability Sublimation Precursor Purification

Procurement-Guiding Application Scenarios for Tris[bis(trimethylsilyl)amino]scandium


Atomic Layer Deposition of Sc₂O₃ High-κ Dielectrics

Sc(HMDS)₃'s moderate melting point (172–174 °C) and diamagnetic ground state make it a viable precursor for ALD of scandium oxide dielectric layers in semiconductor manufacturing. Its lower melting point relative to Y(HMDS)₃ suggests easier vapor draw, while its lack of d-electrons ensures a clean decomposition to Sc₂O₃ without paramagnetic residue, a key advantage over Cr or Fe HMDS alternatives [1].

Synthesis of Low-Valent Scandium(II) Complexes for CO₂ Reduction Catalysis

Sc(HMDS)₃ is the essential starting material for accessing the Sc²⁺ anion [Sc(NR₂)₃]⁻, the first crystallographically characterized Sc(II) complex. Unlike Y or lanthanide analogs, its reduction under N₂ proceeds cleanly to the Sc²⁺ product without competing N₂ trapping, enabling subsequent reactivity studies with CO₂ to form oxalate and CO₂ radical anion complexes [2].

Gas-Phase Structural Studies and Computational Benchmarking of Three-Coordinate Amides

The availability of precise gas-phase electron diffraction data for Sc(HMDS)₃—including bond lengths (Sc–N = 2.02(3) Å) and the unique planar ScN₃ skeleton—makes this compound a benchmark system for calibrating computational methods on early transition metal amides. Researchers studying structure–bonding relationships in low-coordinate metal complexes can use these data to validate DFT functionals against experimentally determined geometries [3].

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